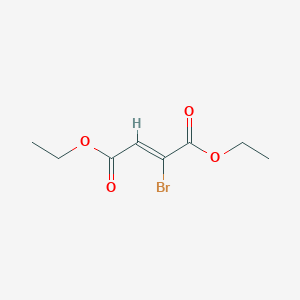

Diethyl 2-bromofumarate

Description

Diethyl 2-bromofumarate (C₈H₁₁BrO₄) is an α,β-unsaturated ester derived from fumaric acid, featuring a bromine atom at the 2-position and ethyl ester groups. This compound is structurally characterized by its conjugated double bond system, which enhances its reactivity in cycloaddition and nucleophilic substitution reactions. The bromine substituent acts as a potent leaving group, making it valuable in synthetic organic chemistry for constructing complex molecules, such as heterocycles or functionalized alkenes .

However, its isolation is challenging due to rapid cyclization under ambient conditions, as observed in enzymatic synthesis studies. For instance, Gani et al. demonstrated that 2-bromofumarate forms efficiently via ammonia-lyases but cannot be isolated in pure form due to spontaneous intramolecular reactions . This instability contrasts with its chlorinated and fluorinated analogs, which exhibit greater stability and higher yields in isolation .

Properties

CAS No. |

19372-01-1 |

|---|---|

Molecular Formula |

C8H11BrO4 |

Molecular Weight |

251.07 g/mol |

IUPAC Name |

diethyl (Z)-2-bromobut-2-enedioate |

InChI |

InChI=1S/C8H11BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |

InChI Key |

MNMKHOONIYTDRL-WAYWQWQTSA-N |

SMILES |

CCOC(=O)C=C(C(=O)OCC)Br |

Isomeric SMILES |

CCOC(=O)/C=C(/C(=O)OCC)\Br |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)Br |

Other CAS No. |

19372-01-1 |

Synonyms |

diethyl (Z)-2-bromobut-2-enedioate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Reactivity Comparisons

Key structural analogs include:

- Diethyl 2-chlorofumarate (C₈H₁₁ClO₄)

- Diethyl 2-fluorofumarate (C₈H₁₁FO₄)

- Dimethyl fumarate (C₆H₈O₄)

| Property | Diethyl 2-Bromofumarate | Diethyl 2-Chlorofumarate | Dimethyl Fumarate |

|---|---|---|---|

| Molecular Weight | 259.08 g/mol | 214.62 g/mol | 144.13 g/mol |

| Halogen Substituent | Bromine | Chlorine | None |

| Stability | Low (rapid cyclization) | High | High |

| Synthetic Yield | Moderate (unstable) | High | High |

| Key Reactivity | Cyclization-prone | Nucleophilic substitution | Michael addition |

Notes:

- The bromine atom in this compound enhances electrophilicity but reduces stability compared to chlorine or fluorine analogs .

- Dimethyl fumarate lacks halogen substituents, making it less reactive in substitution reactions but widely used in pharmaceuticals (e.g., multiple sclerosis treatment) .

2.3 Physicochemical Properties

While exact data for this compound (e.g., boiling point) are scarce, comparisons with similar esters highlight trends:

- Diethyl 2-Acetylglutarate (C₁₁H₁₈O₅): Boiling point = 154°C at 11 mmHg, illustrating the impact of ester chain length on volatility .

Research Findings and Challenges

- Instability Mechanism : The bromine atom’s polarizability and size in this compound promote intramolecular cyclization, limiting its isolation. Computational studies suggest that steric effects from ethyl groups further accelerate this process compared to methyl esters .

- Enzymatic vs. Chemical Synthesis : Enzymatic routes (e.g., using ammonia-lyases) offer stereoselectivity for halogenated fumarates but face yield limitations. Chemical synthesis, while less selective, allows scalability for stable analogs like Diethyl 2-chlorofumarate .

- Therapeutic Potential: Unlike dimethyl fumarate, halogenated fumarates are underexplored in medicine due to stability issues. However, their reactivity could be harnessed for prodrug designs requiring controlled release .

Q & A

Q. What are the standard synthetic protocols for preparing diethyl 2-bromofumarate, and what experimental parameters influence yield and purity?

this compound is typically synthesized via bromination of diethyl fumarate using bromine or brominating agents under controlled conditions. Key parameters include reaction temperature (e.g., maintaining 0–5°C to minimize side reactions), stoichiometry of bromine, and solvent polarity. Post-synthesis purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials and byproducts like diethyl 2,3-dibromofumarate .

Q. How can researchers characterize this compound to confirm its structural identity and purity?

Methodological approaches include:

- NMR spectroscopy : H and C NMR to confirm bromine substitution at the C2 position (e.g., downfield shifts for the brominated alkene protons).

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 265.98 for CHBrO).

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Melting point analysis : Consistency with literature values (e.g., 45–47°C) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its brominated and esterified structure, researchers should:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and eye protection to prevent skin/eye irritation.

- Store in airtight containers away from heat sources to prevent decomposition.

- Follow spill-management protocols (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in enzymatic or catalytic asymmetric reactions?

The electron-withdrawing bromine group enhances electrophilicity at the β-carbon, making it a substrate for ammonia-lyases (e.g., CtMAL). However, rapid cyclization of intermediates to 2,3-aziridinedicarboxylates can lead to enzyme inhibition. Researchers must optimize reaction conditions (pH, temperature, enzyme loading) to stabilize intermediates and prevent side reactions .

Q. What statistical or computational methods are effective for analyzing discrepancies in reported physicochemical properties of this compound?

- ANOVA : To assess variability in experimental datasets (e.g., viscosity, density) across studies.

- Response Surface Methodology (RSM) : For modeling interactions between synthesis variables (e.g., bromination time, solvent) and product characteristics.

- DFT calculations : To predict electronic properties (e.g., LUMO energy for reactivity studies) and validate experimental NMR/IR data .

Q. How can researchers address challenges in reproducing literature-reported yields of this compound derivatives?

Common issues include:

- Trace moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Catalyst deactivation : Pre-treat catalysts (e.g., Pd/C) under H flow to restore activity.

- Side-product identification : Employ LC-MS or F NMR (for fluorinated analogs) to detect impurities. Documenting detailed protocols (e.g., stirring rates, cooling gradients) is critical for reproducibility .

Q. What strategies are recommended for stabilizing this compound in long-term storage for kinetic studies?

- Low-temperature storage : –20°C in amber vials to slow degradation.

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent autoxidation.

- Periodic QC checks : Monitor purity via TLC or NMR every 3–6 months.

Data Contradiction and Validation

Q. How should conflicting data on the thermal stability of this compound be resolved?

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies.

- Isothermal stability assays : Heat samples at 40–60°C for 24–72 hours and quantify degradation products via GC-MS.

- Cross-validate methods : Ensure consistency between DSC (differential scanning calorimetry) and accelerated stability testing .

Q. What experimental frameworks are suitable for investigating the environmental fate of this compound in biodegradation studies?

- OECD 301D Closed Bottle Test : To assess aerobic biodegradability.

- LC-MS/MS : Quantify hydrolysis products (e.g., fumaric acid, bromide ions).

- Ecotoxicology assays : Use Daphnia magna or algal models to evaluate aquatic toxicity .

Methodological Design

Q. How can researchers design a robust DOE (Design of Experiments) to optimize this compound synthesis?

Key factors include:

- Variables : Bromination time, solvent polarity (e.g., DCM vs. THF), and catalyst type.

- Response metrics : Yield, purity, and reaction scalability.

- Statistical tools : Fractional factorial designs or Plackett-Burman matrices to identify significant variables with minimal runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.